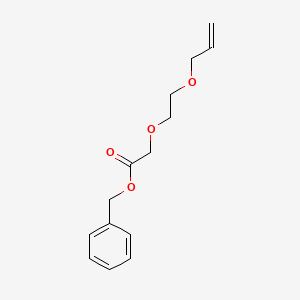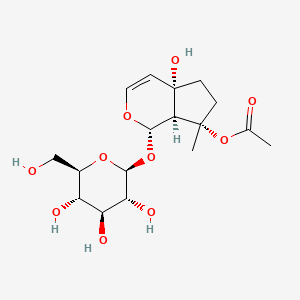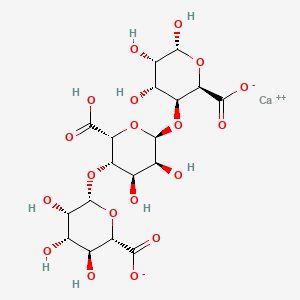
Calciumalginat
Übersicht
Beschreibung
Calcium alginate is a water-insoluble, gelatinous, cream-colored substance . It can be created through the addition of aqueous calcium chloride to aqueous sodium alginate . It is also used for the entrapment of enzymes and forming artificial seeds in plant tissue culture .
Synthesis Analysis
Calcium alginate can be produced from a sodium alginate solution by the addition of a calcium salt such as calcium chloride . This forms insoluble calcium alginate salt which precipitates out of solution . The process involves the extraction of alginate from seaweed, which is broken into pieces and stirred with a hot solution of an alkali, usually sodium carbonate .Molecular Structure Analysis
Alginate is a linear polymer polysaccharide composed of β-D-mannuronic acid (M block) and α-L-guluronic acid (G block) jointed by 1,4-linkages . The molecular chain is arranged in an irregular blockwise pattern of varying proportions of G-G, M-G, and M-M blocks .Chemical Reactions Analysis
The gelation process of alginate films evolves with the increase of CaCl2 concentration, which results in different crosslinking density and entanglement of alginate molecular chains . The increase of CaCl2 concentration improves the visual appearance, surface homogeneity, and tensile strength, while the elongation at break and swelling capacity of the film are decreased monotonously .Physical and Chemical Properties Analysis
Calcium alginate fiber has high hygroscopicity, biocompatibility, non-toxicity, and non-flammability . The moisture absorption ability, biocompatibility, and intrinsic fire-resistant performance of calcium alginate fiber have been extensively studied .Wissenschaftliche Forschungsanwendungen
Herstellung von Fasern
Calciumalginat kann unter Verwendung von Techniken wie Nass- und Mikrofluid-Spinnen zu Fasern geformt werden . Diese Fasern haben eine hohe Hygroskopizität, Biokompatibilität, Ungiftigkeit und Nichtbrennbarkeit .
Biomaterialien
Calciumalginatfasern wurden im Bereich der Biomaterialien weit verbreitet eingesetzt . Sie werden als Matrix für dreidimensionale Gewebekulturen verwendet .
Feuerhemmende Materialien
Die intrinsische feuerfeste Leistung von Calciumalginatfasern macht sie für die Verwendung in feuerhemmenden Materialien geeignet .
Hochentwickelte Materialien
Calciumalginatfasern haben Anwendungen in anderen fortschrittlichen Materialien gefunden . Die spezifischen Anwendungen hängen von den Eigenschaften der Fasern ab, die während des Herstellungsprozesses gesteuert werden können .
Arzneimittelverabreichungssysteme
Alginatbasierte Materialien, einschließlich this compound, wurden in Arzneimittelverabreichungssystemen eingesetzt . Sie können als Adjuvantien für Antibiotika verwendet werden .
Behandlung von neurologischen Erkrankungen
This compound kann in Form von alginatbasierten Medikamenten zur Behandlung von neurologischen Erkrankungen eingesetzt werden .
Antibakterielle und antivirale Therapie
This compound hat potenzielle Anwendungen in der antibakteriellen und antiviralen Therapie . Dies liegt an seiner Biokompatibilität und seiner Fähigkeit, Gele zu bilden .
Zelltransplantation bei Diabetes
This compound kann bei der Zelltransplantation bei Diabetes eingesetzt werden . Dies liegt daran, dass es zur Herstellung einer dreidimensionalen Matrix verwendet werden kann, die das Wachstum und die Funktion der transplantierten Zellen unterstützen kann .
Wirkmechanismus
Target of Action
Calcium alginate primarily targets the cell walls of brown algae . It is also used for the entrapment of enzymes and forming artificial seeds in plant tissue culture . In the human body, it interacts with various toxic metal ions, especially divalent metals such as lead and cadmium .
Mode of Action
Calcium alginate is a water-insoluble, gelatinous substance that is created through the addition of aqueous calcium chloride to aqueous sodium alginate . The interaction of calcium ions with alginate induces a sol-gel transition . This interaction with calcium ions is believed to be primarily with the G-blocks of alginate .
Biochemical Pathways
The biochemical pathways affected by calcium alginate are primarily related to its role in the formation of biofilms. Alginate is a key component of the extracellular matrix in biofilms produced by certain bacteria . It interacts with other small molecules and macromolecules such as rhamnolipid surfactants and extracellular DNA (eDNA), determining surface adhesion, biofilm initiation, maturation, and architecture .
Pharmacokinetics
It is known that calcium alginate is a water-insoluble substance . Its properties such as high hygroscopicity, biocompatibility, non-toxicity, and non-flammability make it suitable for various applications .
Result of Action
The molecular and cellular effects of calcium alginate’s action are diverse. In the context of biofilms, the presence of calcium ions drives the formation of structurally and compositionally discrete microdomains within the biofilm through electrostatic interactions with the anionic matrix components eDNA and alginate . In the human body, calcium alginate acts as an excretion accelerator and/or absorption inhibitor for various toxic metal ions .
Action Environment
The action of calcium alginate can be influenced by environmental factors. For instance, the molecular mass and structure of polysaccharides can be influenced by seasonal variations and environmental factors, which can affect the performance of drug delivery systems . Additionally, the rheology of alginate is influenced by several factors, including the ionic strength of the solution, pH, and temperature .
Zukünftige Richtungen
Calcium alginate fiber has found a variety of potential applications due to its unique properties . It has been used in biomaterials, fire-retardant, and other advanced materials . Future research could focus on better design and preparation of the alginate bio-based fiber, which can benefit the future development of the booming eco-friendly marine biomass polysaccharide fiber .
Biochemische Analyse
Biochemical Properties
Calcium alginate plays a significant role in biochemical reactions, particularly in the formation of hydrogels. It interacts with various enzymes, proteins, and other biomolecules. For instance, calcium alginate can inhibit the interaction between α-glucosidase and its substrate maltose . This inhibition is crucial in controlling blood sugar levels, making calcium alginate a potential therapeutic agent for diabetes management. Additionally, calcium alginate’s gelling properties enable it to interact with proteins and enzymes, forming stable complexes that can be used in drug delivery systems .
Cellular Effects
Calcium alginate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to promote wound healing by enhancing cell proliferation and migration . Calcium alginate also affects cell signaling pathways by modulating the activity of growth factors and cytokines, which are essential for tissue regeneration. Furthermore, calcium alginate can alter gene expression by upregulating genes involved in extracellular matrix production and downregulating inflammatory genes . These effects make calcium alginate a valuable material in tissue engineering and regenerative medicine.
Molecular Mechanism
At the molecular level, calcium alginate exerts its effects through various binding interactions with biomolecules. It can bind to cell surface receptors, activating signaling pathways that promote cell growth and differentiation . Calcium alginate also acts as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. For example, it inhibits α-glucosidase, reducing the breakdown of carbohydrates into glucose . Additionally, calcium alginate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium alginate can change over time. Its stability and degradation are influenced by factors such as pH, temperature, and the presence of enzymes . Over time, calcium alginate can degrade into smaller oligosaccharides, which may have different biological activities. Long-term studies have shown that calcium alginate can maintain its bioactivity for extended periods, making it suitable for sustained-release drug delivery systems . Its degradation products may also have distinct effects on cellular function, which need to be considered in long-term applications.
Dosage Effects in Animal Models
The effects of calcium alginate vary with different dosages in animal models. At low doses, calcium alginate has been shown to promote tissue regeneration and wound healing without causing adverse effects . At high doses, it may induce an inflammatory response and cause tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. Toxicity studies have indicated that calcium alginate is generally safe at therapeutic doses, but high doses may lead to adverse effects such as inflammation and fibrosis .
Metabolic Pathways
Calcium alginate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can modulate metabolic flux by inhibiting enzymes such as α-glucosidase, reducing the conversion of carbohydrates into glucose . This inhibition can lead to changes in metabolite levels, affecting overall metabolic homeostasis. Additionally, calcium alginate can interact with other enzymes involved in lipid and protein metabolism, further influencing metabolic pathways . These interactions highlight the potential of calcium alginate as a therapeutic agent for metabolic disorders.
Transport and Distribution
Within cells and tissues, calcium alginate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization . Calcium alginate’s hydrophilic nature allows it to be easily distributed in aqueous environments, making it suitable for applications such as wound dressings and drug delivery systems . Its distribution can also be influenced by factors such as molecular weight and degree of cross-linking, which affect its solubility and diffusion properties .
Subcellular Localization
Calcium alginate’s subcellular localization is crucial for its activity and function. It can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, calcium alginate can be directed to the extracellular matrix, where it interacts with matrix proteins and influences cell adhesion and migration . Additionally, calcium alginate can localize to intracellular compartments such as lysosomes, where it may be degraded by enzymes and exert its effects on cellular metabolism . Understanding the subcellular localization of calcium alginate is essential for optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O19.Ca/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10-,11+,12+,16+,17+,18+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHHGHGGPDJQHR-YMOPUZKJSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24CaO19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly odourless, white to yellowish fibrous or granular powder, White or cream-colored solid; Insoluble in water; [Hawley] Faintly grey powder; [MSDSonline] | |
| Record name | CALCIUM ALGINATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Calcium alginate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4140 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN WATER, ACIDS, ALKALINE SOLN | |
| Record name | CALCIUM ALGINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1911 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE OR CREAM COLORED POWDER, OR FILAMENTS, GRAINS, OR GRANULES | |
CAS No. |
9005-35-0 | |
| Record name | Calcium alginate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13372 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alginic acid, calcium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alginic acid, calcium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM ALGINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1911 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1461678.png)
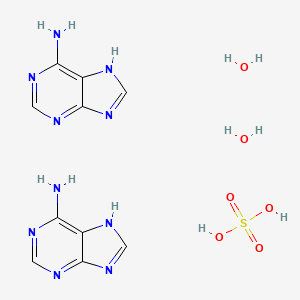

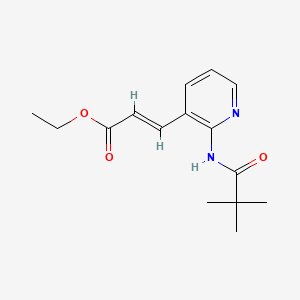

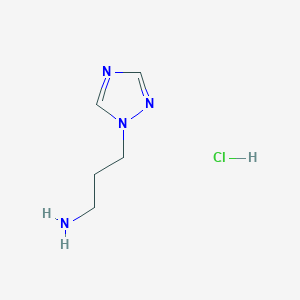

![3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461688.png)
![3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461689.png)
